Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: These compounds share a similar core structure but differ in their substituents.
Quinoline Derivatives: These compounds have a similar aromatic ring system but lack the hexahydro structure.
Uniqueness
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research .
Biological Activity
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by a hexahydroquinoline core with various substituents that influence its biological activity. The molecular formula is C25H22N2O3, and it features a benzyl group and a carboxylate ester that enhance its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The biological evaluation of similar quinoline derivatives indicated their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. Studies have reported that certain compounds can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), which is indicative of anti-inflammatory activity . This mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. Research into related quinoline compounds has shown promising results in reducing inflammation markers in vitro.
Anticancer Activity
The anticancer potential of quinoline derivatives is another area of active research. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain quinolines have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . The presence of specific functional groups in this compound may enhance its interaction with cancer cell targets.
Case Studies and Research Findings
A summary of relevant studies on related quinoline derivatives is presented in the table below:
Properties
IUPAC Name |
benzyl 2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c1-20-27(30(33)34-19-21-11-5-2-6-12-21)28(23-15-9-4-10-16-23)29-25(31-20)17-24(18-26(29)32)22-13-7-3-8-14-22/h2-16,24,28,31H,17-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBWEAQQLRIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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